molecular formula C10H5F3N2O4 B13349788 Methyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate

Methyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate

Cat. No.: B13349788
M. Wt: 274.15 g/mol
InChI Key: LBFQFZGQKDRGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H5F3N2O4 It is a derivative of benzoic acid and contains functional groups such as a cyano group, a nitro group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate typically involves the nitration of a suitable precursor followed by esterification. One common method involves the nitration of 4-(trifluoromethyl)benzonitrile to produce 5-cyano-2-nitro-4-(trifluoromethyl)benzoic acid, which is then esterified using methanol in the presence of a strong acid catalyst like sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. The reaction conditions, such as temperature, pressure, and the concentration of reagents, would be carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 5-amino-2-nitro-4-(trifluoromethyl)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 5-cyano-2-nitro-4-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Methyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate depends on its specific application. In biochemical contexts, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and cyano groups can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-nitro-4-(trifluoromethyl)benzoate: Similar structure but lacks the cyano group.

    Methyl 2-cyano-4-(trifluoromethyl)benzoate: Similar structure but lacks the nitro group.

    Methyl 5-cyano-2-nitrobenzoate: Similar structure but lacks the trifluoromethyl group.

Uniqueness

Methyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate is unique due to the presence of all three functional groups (cyano, nitro, and trifluoromethyl) on the benzoate core. This combination of groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H5F3N2O4

Molecular Weight

274.15 g/mol

IUPAC Name

methyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H5F3N2O4/c1-19-9(16)6-2-5(4-14)7(10(11,12)13)3-8(6)15(17)18/h2-3H,1H3

InChI Key

LBFQFZGQKDRGOK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)C#N)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.